6-Hydroxyramulosin

cytotoxicity anticancer lung cancer

Researchers needing active hexahydroisocoumarins for oncology or host-pathogen studies often encounter inactive analogs like ramulosin. 6-Hydroxyramulosin is the validated cytotoxic member of this class. - **Oncology screening**: Active vs. A549 (lung, IC50=14.2 µg/mL) and T24 (bladder, IC50=15.3 µg/mL); inactive analogs unsuitable. - **Phytopathology tool**: Host-selective toxin on *V. vinifera*; inactive on non-host *S. lycopersicum*. - **Authenticated standard**: One-pot enantioselective synthesis enables stereochemical reference for HPLC-MS/NMR dereplication.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 29913-85-7
Cat. No. B3025867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyramulosin
CAS29913-85-7
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1CC2CC(CC(=C2C(=O)O1)O)O
InChIInChI=1S/C10H14O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h5-7,11-12H,2-4H2,1H3/t5-,6-,7-/m1/s1
InChIKeyVXOJVQJURAQQOK-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyramulosin: Hexahydroisocoumarin Fungal Metabolite


6-Hydroxyramulosin (CAS 29913-85-7) is a hexahydroisocoumarin-class fungal secondary metabolite, first isolated from Pestalotia ramulosa [1]. Structurally, it is a hydroxylated derivative of ramulosin, bearing an additional hydroxyl group at the C-6 position, and exists as a defined stereoisomer with the (3R,4aS,6R) absolute configuration [1][2]. The compound has been isolated from diverse fungal genera including Pestalotiopsis, Truncatella, Botrytis, and Talaromyces, indicating a broad natural distribution [3]. Its molecular formula is C10H14O4, with a molecular weight of 198.22 g/mol and a topological polar surface area (TPSA) of 66.80 Ų [4]. As a chiral small molecule, it is commercially available as a research-grade compound from multiple specialty chemical vendors for in vitro studies.

6-Hydroxyramulosin vs. Ramulosin Analogs: Biological Activity


Within the ramulosin isocoumarin family, minor structural variations—particularly hydroxylation position and oxidation state—produce divergent biological activity profiles that preclude generic substitution. In a direct comparative cytotoxicity panel, 6-hydroxyramulosin (IC50 14.2 µg/mL against A549; 15.3 µg/mL against T24) demonstrated quantifiably different potency compared to its parent compound (+)-ramulosin, which showed weak or negligible activity in the same assay systems [1]. Furthermore, other in-class derivatives including 7α-hydroxy-8-dihydroramulosin and 7-ketoramulosin display distinct cytotoxic profiles, underscoring that the 6-hydroxy substitution is not functionally redundant [1]. For researchers requiring reproducible, target-specific outcomes in anticancer screening or antimicrobial biofilm studies, substituting 6-hydroxyramulosin with ramulosin or other in-class compounds would yield non-comparable results and potentially invalidate experimental conclusions. The evidence below quantifies where 6-hydroxyramulosin possesses verifiable differentiation from its closest structural analogs.

6-Hydroxyramulosin Comparative Evidence


Comparative Cytotoxicity Against Cancer Cell Lines

In a direct comparative cytotoxicity study, 6-hydroxyramulosin demonstrated measurable cytotoxic activity against A549 human lung carcinoma cells, whereas (+)-ramulosin showed weak or negligible activity. Both compounds were tested under identical conditions, enabling a direct head-to-head comparison [1].

cytotoxicity anticancer lung cancer

Antimicrobial Activity Spectrum Comparison

In the same comparative panel, 6-hydroxyramulosin exhibited cytotoxic activity against T24 human bladder carcinoma cells, with an IC50 of 15.3 µg/mL [1]. In contrast, (+)-ramulosin displayed weak or no measurable activity in this assay, establishing that C-6 hydroxylation is critical for T24 cell activity [1].

cytotoxicity bladder cancer T24

Antifungal Activity vs. 8-Dihydroramulosin

6-Hydroxyramulosin demonstrated cytotoxic effects against A549 human lung carcinoma cells with an IC50 of 14.2 µg/mL [1]. This quantitative benchmark provides a reproducible reference point for researchers validating compound activity or comparing batch-to-batch consistency. While direct comparator data for ramulosin in this specific IC50 determination is not available from the same study, the Chen et al. (2015) comparative panel confirms ramulosin's inactivity in A549 cells, allowing class-level inference that 6-hydroxyramulosin is the active member of the pair [2].

cytotoxicity A549 lung cancer

Host-Selective Phytotoxicity in Grapevine

6-Hydroxyramulosin was evaluated for antimicrobial activity against Enterococcus faecalis biofilm formation, yielding an IC50 of 1.25 × 10⁵ nM (equivalent to 125 µM) after 20 hours of exposure [1]. While direct comparator data for ramulosin in this specific biofilm assay are not available, ramulosin is reported to lack antibacterial activity in conventional assays, though it retards growth of certain basidiomycetes and ascomycetes [2]. This suggests that the C-6 hydroxyl group may confer distinct antimicrobial activity profiles within the class.

antimicrobial biofilm Enterococcus faecalis

Synthetic Accessibility vs. Natural Isolation

6-Hydroxyramulosin differs from (+)-ramulosin by the presence of a hydroxyl group at the C-6 position of the hexahydroisocoumarin ring system [1]. This structural modification is directly responsible for the observed differences in cytotoxic activity, as demonstrated by the side-by-side comparative assay data where ramulosin showed negligible activity against A549 and T24 cells while 6-hydroxyramulosin was active [2]. The absolute stereochemistry of 6-hydroxyramulosin has been confirmed as (3R,4aS,6R) through X-ray crystallography and spectroscopic methods [1][3].

structural biology SAR natural products

6-Hydroxyramulosin: Research and Industrial Scenarios


Oncology Cytotoxicity Screening (Lung/Bladder)

For laboratories conducting anticancer drug discovery focused on non-small cell lung cancer (NSCLC), 6-hydroxyramulosin serves as a ramulosin-class positive control or hit compound with a benchmark IC50 of 14.2 µg/mL against A549 cells [1]. Unlike the parent compound ramulosin—which lacks measurable activity in A549 assays—6-hydroxyramulosin provides the necessary cytotoxic activity for hit validation and SAR exploration [2]. Procurement of 6-hydroxyramulosin ensures experimental reproducibility, as the inactive parent compound would yield false-negative results in this model.

Grapevine Trunk Disease Pathogenicity Studies

6-Hydroxyramulosin demonstrates quantifiable activity against T24 bladder carcinoma cells with an IC50 of 15.3 µg/mL, whereas (+)-ramulosin is inactive [1]. Researchers developing bladder cancer therapeutics or conducting chemical biology studies in this cell line should procure 6-hydroxyramulosin specifically, as generic substitution with ramulosin or other in-class compounds lacking C-6 hydroxylation would fail to produce the desired cytotoxic effect.

Antibacterial Activity Against S. aureus

In antimicrobial discovery programs targeting biofilm-forming pathogens, 6-hydroxyramulosin provides quantifiable inhibition of Enterococcus faecalis biofilm formation with an IC50 of 125 µM [1]. This activity profile distinguishes it from ramulosin, which lacks antibacterial activity [2]. Researchers investigating structure-activity relationships in ramulosin-class antimicrobials should select 6-hydroxyramulosin as the active scaffold for further optimization.

Reference Standard and Stereochemical Benchmarking

For structure-activity relationship (SAR) investigations comparing ramulosin derivatives, 6-hydroxyramulosin serves as the C-6 hydroxylated reference standard with well-characterized absolute stereochemistry (3R,4aS,6R) [1]. Its distinct activity profile relative to (+)-ramulosin, 7α-hydroxy-8-dihydroramulosin, and 7-ketoramulosin [2] makes it an essential comparator in any systematic SAR study of this natural product class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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